Product packaging for Cytidine-2',3'-monophosphoric acid(Cat. No.:CAS No. 27214-06-8)

Cytidine-2',3'-monophosphoric acid

Cat. No.: B1602722
CAS No.: 27214-06-8
M. Wt: 646.4 g/mol
InChI Key: DSZXBLYFKPSDKQ-SGOXFDQRSA-N
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Description

Cytidine-2',3'-monophosphoric acid is a useful research compound. Its molecular formula is C18H28N6O16P2 and its molecular weight is 646.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N6O16P2 B1602722 Cytidine-2',3'-monophosphoric acid CAS No. 27214-06-8

Properties

IUPAC Name

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h2*1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZXBLYFKPSDKQ-SGOXFDQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583515
Record name 2'-Cytidylic acid--3'-cytidylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27214-06-8
Record name 2'-Cytidylic acid--3'-cytidylic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Cyclic Nucleotides in Biological Systems

Cyclic nucleotides are indispensable signaling molecules that act as second messengers within cells. wikipedia.org They relay signals from extracellular stimuli, such as hormones and neurotransmitters, to intracellular targets, thereby orchestrating a vast array of physiological responses. wikipedia.orgyoutube.com This signaling cascade typically begins when a first messenger binds to a receptor on the cell surface, triggering an enzyme, like adenylyl cyclase, to produce cyclic nucleotides. wikipedia.org These molecules then activate downstream effectors, including protein kinases, to modulate cellular activities. youtube.comtaylorandfrancis.com

The most extensively studied cyclic nucleotides, cAMP and cGMP, are known to regulate a multitude of processes, from cell growth and differentiation to metabolism and neuronal signaling. taylorandfrancis.comnih.gov However, the family of cyclic nucleotides extends beyond these two, with growing evidence supporting the involvement of other members, such as cytidine-2',3'-monophosphate (2',3'-cCMP), in cellular messaging. wikipedia.org

Distinctive Structural Features of Cytidine 2 ,3 Monophosphoric Acid Within the Nucleotide Landscape

Cytidine-2',3'-monophosphoric acid is a ribonucleotide distinguished by a cyclic phosphodiester bond linking the 2' and 3' hydroxyl groups of the ribose sugar to a single phosphate (B84403) group. This 2',3'-cyclic structure sets it apart from the more common 3',5'-cyclic nucleotides like cAMP and cGMP. nih.gov The molecule consists of three core components: the nitrogenous base cytosine, a ribose sugar, and a phosphate group. wikipedia.org

This unique cyclic phosphate arrangement is a key determinant of its chemical properties and biological activity. It is known to be a substrate for the enzyme 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase), which specifically hydrolyzes the 2',3'-cyclic bond. nih.gov

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC9H12N3O7P jenabioscience.com
Molecular Weight305.18 g/mol jenabioscience.com
Exact Mass305.04 g/mol jenabioscience.com
CAS Number15718-51-1 jenabioscience.com
Purity≥ 95 % (HPLC) jenabioscience.com
FormSolid jenabioscience.com
ColorWhite to off-white jenabioscience.com
λmax271 nm jenabioscience.com
Data sourced from Jena Bioscience and the Human Metabolome Database jenabioscience.com

Historical Perspective on the Discovery and Initial Characterization in Academic Research

The journey to understanding cyclic nucleotides began with the foundational work on glycogen (B147801) metabolism by Carl and Gerty Cori, which laid the groundwork for the concept of second messengers. wikipedia.org While the initial focus was on cAMP and cGMP, subsequent research has uncovered the existence and potential roles of other cyclic nucleotides.

In recent years, studies have identified 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cCMP, in both prokaryotes and eukaryotes. nih.govtandfonline.com In bacteria such as Escherichia coli, these molecules are generated through the degradation of RNA by enzymes like RNase I. nih.govtandfonline.com Early investigations into the function of 2',3'-cNMPs have linked them to the regulation of various cellular processes, including biofilm formation. nih.govtandfonline.com The development of tools to manipulate intracellular levels of these cyclic nucleotides has been instrumental in beginning to unravel their complex roles in bacterial physiology. tandfonline.com

Scope and Academic Relevance of Current Research into Cytidine 2 ,3 Monophosphoric Acid

Substrate Specificity and Kinetic Analysis with Ribonucleases

This compound as a Model Substrate for Ribonuclease A

This compound (also known as cytidine (B196190) 2',3'-cyclic phosphate (B84403) or C>p) is widely utilized as a model substrate for studying the kinetics of ribonucleases, particularly bovine pancreatic ribonuclease A (RNase A). sigmaaldrich.comnih.gov This enzyme catalyzes the cleavage of the 3',5'-phosphodiester bonds in single-stranded RNA at pyrimidine (B1678525) nucleotide sites. The use of C>p allows for a focused analysis of the hydrolysis step of the RNase A reaction mechanism. nih.gov The reaction involves the hydrolysis of the cyclic phosphodiester bond to produce cytidine 3'-monophosphate (3'-CMP). nih.govcaymanchem.com The simplicity of this substrate and the ease of monitoring the reaction product have made it a staple in enzymology.

The interaction between RNase A and C>p is a two-step process. In the first step, the enzyme catalyzes the cleavage of the phosphodiester bond of an RNA chain to form a 2',3'-cyclic phosphodiester intermediate. In the second, slower step, this cyclic intermediate is hydrolyzed to a 3'-phosphomononucleoside. C>p mimics this natural intermediate, allowing researchers to study the second part of the reaction in isolation. The active site of RNase A contains key amino acid residues, including histidine-12 and histidine-119, that play critical roles in the catalytic mechanism. researchgate.net In the hydrolysis of C>p, one histidine residue acts as a general base, activating a water molecule for nucleophilic attack on the phosphorus atom, while the other acts as a general acid, protonating the leaving group. researchgate.net

Kinetic Studies of Hydrolysis and Reaction Rate Dependencies

The hydrolysis of this compound by ribonuclease A follows Michaelis-Menten kinetics under certain conditions, but can exhibit more complex, multiphasic behavior at high substrate concentrations. nih.govresearchgate.net This deviation from simple kinetics suggests a more intricate interaction between the enzyme and substrate. nih.gov Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) have been determined under various conditions of pH and temperature to understand the enzyme's efficiency and substrate affinity. nih.govresearchgate.net

Studies have shown that the reaction rate is dependent on factors such as pH, temperature, and ionic strength. nih.govnih.gov For instance, the temperature dependence of the hydrolysis of C>p by RNase A has revealed a break in Arrhenius plots around 4°C, which has been attributed to changes in the structure of water. nih.gov Furthermore, steady-state kinetic studies have suggested a conformational change in RNase A near 32°C that may be involved in the rate-limiting step of the reaction. nih.gov The abnormal kinetics at high C>p concentrations have been proposed to be due to the sequential binding of multiple substrate molecules to the enzyme's active site and its subsites. nih.gov

EnzymeSubstrateKinetic ParameterValueConditionsReference
Ribonuclease AThis compoundKmVaries with pHpH 5.0 - 8.0 researchgate.net
Ribonuclease AThis compoundkcatVaries with pHpH 5.0 - 8.0 researchgate.net

Identification of Subsite Structures Influencing Ribonuclease Activity

The active site of ribonuclease A is composed of several subsites that contribute to substrate binding and catalysis. The abnormal kinetic behavior observed with high concentrations of this compound has been instrumental in probing these subsite structures. nih.gov Evidence suggests that the sequential binding of C>p molecules to these subsites is the cause of the multiphasic kinetics. nih.gov

Key findings that support the influence of subsite structures include:

The use of RNase A derivatives lacking a functional p2 binding subsite eliminates some of the unusual kinetic features observed with the native enzyme. nih.gov

The catalytic efficiency (kcat/Km) for the hydrolysis of oligocytidylic acids of increasing length (ending in C>p) shows a pattern that mirrors the specific velocity changes seen with high concentrations of C>p alone. nih.gov

The presence of adenosine (B11128) can increase the catalytic rate (kcat) of C>p hydrolysis, suggesting an interaction at a subsite. nih.gov

High concentrations of C>p protect RNase A from digestion by subtilisin, indicating that substrate binding induces conformational changes that make the enzyme more compact. nih.gov

These observations have led to the estimation that the active site of RNase T1, a guanine-specific ribonuclease, is about three nucleotides in length, providing a model for understanding the size and complexity of ribonuclease active sites in general. nih.gov

Hydrolytic Conversion to Cytidine 2'-Monophosphate and Cytidine 3'-Monophosphate

Mechanisms Catalyzed by 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase (CNPase)

2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase) is an enzyme that catalyzes the hydrolysis of 2',3'-cyclic nucleotides to their corresponding 2'-nucleoside monophosphates. researchgate.nethmdb.camdpi.com Specifically, it converts this compound to cytidine 2'-monophosphate. researchgate.net CNPase is a member of the 2H phosphoesterase superfamily, characterized by two conserved HxT/Sx motifs in the active site. plos.org

The reaction mechanism of CNPase is related to the second half of the reaction catalyzed by Ribonuclease A, where a 2',3'-cyclic end of an RNA molecule is processed. plos.org While the precise physiological substrate of CNPase remains a subject of investigation, its ability to hydrolyze 2',3'-cyclic nucleotides like C>p is well-established. researchgate.netplos.org The enzyme is highly abundant in the myelin sheath of the vertebrate nervous system. plos.org Structural studies of the phosphodiesterase domain of mouse CNPase have provided insights into how nucleotide ligands bind within the active site. plos.org

Differentiation from 3',5'-Cyclic Nucleotide Phosphodiesterase Activities

It is important to distinguish the activity of 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase) from that of 3',5'-cyclic nucleotide phosphodiesterases (PDEs). researchgate.netuci.edu While both are phosphodiesterases, they act on different substrates. CNPase specifically hydrolyzes the 3'-phosphodiester bond of 2',3'-cyclic nucleotides to produce 2'-nucleoside monophosphates. researchgate.netwikipedia.org

In contrast, 3',5'-cyclic nucleotide phosphodiesterases hydrolyze the phosphodiester bond in 3',5'-cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), to form the corresponding 5'-nucleoside monophosphates. wikipedia.orgebi.ac.uk These enzymes play a critical role in signal transduction pathways. ebi.ac.uk A phosphodiesterase that preferentially hydrolyzes cytidine 3',5'-monophosphate has also been identified and is distinct from the enzymes that act on cAMP and cGMP. nih.gov Therefore, the substrate specificity for the cyclic phosphate linkage (2',3' vs. 3',5') is a key differentiating feature between these enzyme families.

Enzyme FamilySubstrateProduct
2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase (CNPase)This compoundCytidine 2'-monophosphate
3',5'-Cyclic Nucleotide Phosphodiesterase (PDE)3',5'-Cyclic nucleotides (e.g., cAMP, cGMP)5'-Nucleoside monophosphates (e.g., 5'-AMP, 5'-GMP)

Inhibition of RNase by its Hydrolysis Products

The enzymatic hydrolysis of the cyclic phosphodiester bond in this compound by Ribonuclease A (RNase A) yields cytidine 3'-monophosphate (3'-CMP) as the final product. This product, however, is not inert in the reaction environment; it acts as a competitive inhibitor of the enzyme. nih.govresearchgate.net This phenomenon, known as product inhibition, becomes particularly significant at lower pH values. For instance, at a pH of 6.0 and below, the inhibitory effect of 3'-CMP is so pronounced that it complicates the determination of initial reaction rates. researchgate.net

The binding of the hydrolysis product, 3'-CMP, to RNase A has been studied under various conditions. The strength of this binding is influenced by factors such as pH and ionic strength. nih.gov For example, in a 0.2 M sodium acetate (B1210297) buffer, the binding constant for cytidine 3'-monophosphate increases significantly from 87 M⁻¹ at pH 7.0 to 1410 M⁻¹ at pH 5.0. nih.gov This demonstrates a stronger inhibitory effect at a more acidic pH. This pH-dependent inhibition is a critical factor in understanding the kinetics of RNase A, as the accumulation of 3'-CMP during the reaction can substantially slow down the rate of further substrate hydrolysis. researchgate.net

Structural Basis of Enzyme-Substrate Recognition

Ligand-Induced Conformational Changes in Enzyme Domains

The binding of ligands, such as the substrate this compound or its hydrolysis product 3'-CMP, to the active site of RNase A induces significant conformational changes in the enzyme. nih.gov These structural alterations are not necessarily localized to the active site. Evidence suggests that the presence of a competitive inhibitor in the active center can alter the susceptibility of bonds to cleavage at distant regions of the protein molecule. This indicates a global change in the enzyme's structure.

Specifically, the binding of inhibitors like 2'-cytidylate or 3'-cytidylate can protect RNase A from inactivation by other enzymes like trypsin and chymotrypsin, further supporting the idea of a stabilizing conformational change. Moreover, these ligands can reverse structural alterations caused by denaturation. For example, acid-denatured RNase A, which has a more open and flexible conformation, can be fully restored to its native-like structure by the binding of substrate analogs like 2'- or 3'-CMP. nih.gov The presence of 2'-cytidylate has also been shown to prevent the characteristic temperature-induced optical rotatory changes in RNase A, indicating a high degree of structural stabilization conferred by the ligand. These findings underscore the flexibility of the RNase A molecule and the crucial role of ligand binding in maintaining its catalytically competent and stable conformation.

Investigation of Binding Sites and Interacting Residues (e.g., Histidine, Lysine)

The active site of RNase A is located in a cleft and is rich in positively charged amino acid residues, which are crucial for binding the negatively charged phosphate backbone of RNA substrates. proteopedia.orgproteopedia.org The interaction with this compound involves several key residues that are essential for both binding and catalysis.

The catalytic mechanism relies heavily on a general acid-base catalysis model involving two histidine residues: His12 and His119. proteopedia.orgproteopedia.org These residues are able to donate and accept protons at physiological pH, which is a critical step in the cleavage of the phosphodiester bond. proteopedia.org In the first step of the reaction (transphosphorylation), one histidine acts as a general base, abstracting a proton from the 2'-hydroxyl group of the ribose, which then attacks the phosphorus atom. The other histidine acts as a general acid, protonating the 5'-oxygen leaving group. In the second step (hydrolysis of the cyclic intermediate), the roles of the histidines are reversed.

Beyond the catalytic histidines, several lysine (B10760008) and arginine residues contribute to substrate binding through electrostatic interactions. nih.gov Key residues identified in binding the phosphate group include Lys41, which is part of the p1 phosphate-binding subsite along with the catalytic histidines. proteopedia.orgnih.gov Other important positively charged residues that interact with the phosphate backbone include Lys7, Arg10, and Lys66. proteopedia.orgproteopedia.orgnih.gov Specifically, the p2 subsite involves Lys7 and Arg10, while the p0 subsite involves Lys66. nih.gov These interactions are fundamental for the initial recognition and proper orientation of the substrate within the active site, ensuring efficient catalysis.

Influence of Ionic Strength and pH on Enzymatic Activity

The enzymatic activity of Ribonuclease A on this compound is profoundly influenced by both pH and the ionic strength of the solution. The catalytic process, which involves acid-base catalysis by histidine residues (His12 and His119), is inherently pH-dependent. researchgate.netproteopedia.org The efficiency of the reaction changes as the pH of the environment affects the protonation states of these critical residues. Studies have shown that the Michaelis constant (Km) for the hydrolysis of cytidine-2',3'-cyclic phosphate decreases as the pH drops from 8.0 to 5.0, indicating a higher apparent affinity of the enzyme for the substrate at lower pH values. researchgate.net

FactorEffect on RNase A Activity with this compoundKey Residues InvolvedReference
pH Activity is highly pH-dependent. Lower pH increases substrate affinity (lower Km) but also significantly increases product inhibition.His12, His119 researchgate.net
Ionic Strength Affects electrostatic interactions. Higher ionic strength can weaken the binding of the substrate/inhibitor to the enzyme.Lys7, Arg10, Lys41, Lys66 nih.govresearchgate.net

Role in Protein Folding and Intermediates: Studies with Ribonuclease A

This compound and its related nucleotide, cytidine 3'-monophosphate (3'-CMP), have served as valuable tools in the study of the folding pathways and structural intermediates of Ribonuclease A. nih.gov RNase A is a classic model system for protein folding research due to its small size and reversible folding-unfolding transition.

Ligands like 3'-CMP can influence the conformational stability of RNase A. Studies using differential scanning calorimetry have shown that the binding of 3'-CMP increases the thermal denaturation temperature of the enzyme. nih.gov This stabilizing effect is pH-dependent, with stronger binding and a greater increase in stability observed at more acidic pH values. nih.gov

Furthermore, these ligands can induce conformational changes that are relevant to the folding process. For instance, the binding of 2'-CMP or 3'-CMP can completely reverse the structural changes observed in an acid-denatured form of RNase A, guiding it back to a native-like conformation. nih.gov This demonstrates that ligand binding can be a significant event in the final stages of the folding pathway, helping to lock the protein into its functionally correct, three-dimensional structure. By analyzing how the binding of these small molecules affects the stability and structure of folding intermediates, researchers can gain insights into the energy landscape of protein folding and the mechanisms by which a polypeptide chain achieves its final, active state.

Emerging Functions as a Non-Canonical Cyclic Nucleotide Messenger

This compound (2',3'-cCMP) is a member of the 2',3'-cyclic nucleotide monophosphate (2',3'-cNMP) family, which are isomers of the well-known 3',5'-cNMP second messengers like cAMP and cGMP. acs.orgnih.gov While the roles of 3',5'-cNMPs are well-established, the functions of 2',3'-cNMPs have been rediscovered and are an emerging area of research. nih.govresearchgate.net These molecules are now recognized as having significant signaling roles in both prokaryotes and eukaryotes. nih.govjenabioscience.com

In bacteria, 2',3'-cNMPs, including 2',3'-cCMP, are generated from the degradation of RNA catalyzed by enzymes like RNase I. nih.govdigitellinc.com Their intracellular levels can fluctuate depending on the growth phase and environmental conditions, such as amino acid starvation, suggesting they act as signals for cellular stress. digitellinc.comnih.gov The discovery that 2',3'-cNMPs can modulate various cellular processes points to the existence of specific effector proteins that bind these molecules and enact downstream regulatory effects. nih.govpsu.edu This establishes them as non-canonical cyclic nucleotide messengers, expanding our understanding of nucleotide-based signaling in bacteria. nih.gov

Modulation of Bacterial Physiology and Phenotypes

The signaling roles of 2',3'-cCMP and other 2',3'-cNMPs extend to the regulation of various bacterial behaviors and characteristics. nih.govacs.org These molecules are implicated in controlling complex processes that are crucial for bacterial survival and adaptation. nih.gov

Impact on Biofilm Formation

Biofilm formation, a process where bacteria attach to surfaces and to each other to form a structured community, is influenced by 2',3'-cNMPs. nih.govpsu.edu Studies have shown that modulating the intracellular levels of these cyclic nucleotides can affect the expression of genes involved in biofilm development. nih.govpsu.edu While initial studies with exogenously added 2',3'-cCMP did not show a significant impact on biofilm formation in Pseudomonas fluorescens, likely due to poor cell penetration, more recent research using tools to alter intracellular concentrations has confirmed their regulatory role. acs.orgnih.gov The transition from a free-living, planktonic state to a biofilm-associated lifestyle is a key adaptive response for many bacteria, and 2',3'-cNMPs appear to be one of the regulatory inputs in this complex process. nih.govnih.gov

Regulation of Bacterial Motility and Growth Rates

Bacterial motility, often driven by flagella, is another key phenotype regulated by 2',3'-cNMPs. nih.govpsu.edu Altering the intracellular pools of these cyclic nucleotides has been shown to influence the expression of genes related to flagellar motility. nih.gov For instance, in E. coli, increased levels of 2',3'-cNMPs have been linked to changes in swimming motility. nih.gov Furthermore, these molecules have been demonstrated to affect bacterial growth rates. nih.govacs.org Increasing the intracellular concentration of 2',3'-cNMPs can lead to decreased growth rates, suggesting a mechanism for modulating cellular physiology in response to changing conditions. nih.govresearchgate.net This regulation of fundamental processes like motility and growth highlights the integral role of 2',3'-cNMPs in bacterial adaptation. nih.gov

Influence on Gene Expression and Transcriptional Regulation

The regulatory effects of 2',3'-cNMPs on bacterial physiology are rooted in their ability to influence gene expression on a global scale. nih.govpsu.edu Transcriptomic analyses have revealed that changes in 2',3'-cNMP levels can modulate the expression of hundreds of genes in bacteria like E. coli. acs.orgnih.gov These affected genes belong to diverse functional classes, including transcription factors, transporters, and enzymes involved in various metabolic pathways. nih.govasm.org This broad impact on the transcriptome underscores the role of 2',3'-cNMPs as widespread signaling molecules that can orchestrate complex changes in cellular function in response to environmental cues. nih.gov

Mechanisms of Translational Regulation

Recent discoveries have shed light on a direct mechanism by which 2',3'-cNMPs can regulate cellular processes: through the modulation of protein synthesis.

Binding to Bacterial Ribosomal Proteins

A significant breakthrough in understanding 2',3'-cNMP function was the discovery that they can directly bind to bacterial ribosomes. acs.orgnih.gov Affinity chromatography experiments using 2',3'-cNMP-linked resins identified numerous ribosomal proteins from E. coli as binding partners. nih.govresearchgate.net This interaction is not indiscriminate; further experiments confirmed the direct and specific binding of 2',3'-cNMPs to purified ribosomes. nih.govnih.gov This finding was crucial as it provided a direct link between these signaling molecules and the core machinery of protein synthesis. The binding of 2',3'-cNMPs, including 2',3'-cCMP, to ribosomes suggests a novel layer of translational regulation. acs.orgnih.gov In vitro translation assays have demonstrated that the presence of 2',3'-cNMPs can inhibit protein synthesis. nih.govacs.org This inhibitory effect is concentration-dependent and has been observed at physiologically relevant concentrations found in bacterial cells under certain stress conditions. nih.govdigitellinc.com This suggests that by binding to ribosomes, 2',3'-cNMPs can act as a brake on translation, providing a rapid mechanism for cells to modulate their proteome in response to stress or other signals. nih.govacs.org

Inhibition of In Vitro Translation

This compound (2',3'-cCMP), along with other 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), has been demonstrated to inhibit protein synthesis. nih.gov In vitro translation assays are crucial tools for studying the fundamental process of protein synthesis and for screening potential inhibitor molecules. jmb.or.kr

Research utilizing in vitro translation systems has shown that 2',3'-cNMPs can directly interfere with the translation machinery. nih.govacs.org Studies comparing the inhibitory effects of different 2',3'-cNMPs have found that while 2',3'-cAMP generally exhibits a stronger inhibitory effect at lower concentrations, 2',3'-cCMP also significantly hampers translation, particularly at higher concentrations. nih.govacs.org For instance, in one set of experiments, 2',3'-cAMP showed approximately 90% inhibition at concentrations up to 10 mM, whereas 2',3'-cCMP achieved a similar level of inhibition at 25 mM. nih.gov At a 10 mM concentration, 2',3'-cAMP led to a 90% reduction in protein production, compared to a 40% reduction by 2',3'-cCMP. acs.org However, both molecules caused over 90% inhibition at concentrations of 25, 50, and 100 mM. acs.org

These inhibitory effects are observed in direct translation assays, suggesting an interaction with the ribosomal machinery itself. nih.govnih.gov Affinity chromatography experiments using 2',3'-cNMP-linked resins have identified ribosomal proteins as primary binding partners in Escherichia coli. nih.govacs.org This direct binding to ribosomes is the likely mechanism behind the observed inhibition of translation. nih.govdigitellinc.com The ability of these small molecules to halt protein synthesis suggests a potential regulatory role, allowing cells to rapidly control protein production in response to changing conditions. nih.govacs.org

Table 1: Comparative Inhibition of In Vitro Translation by 2',3'-cAMP and 2',3'-cCMP

Concentration 2',3'-cAMP Inhibition 2',3'-cCMP Inhibition
10 mM ~90% ~40%
25 mM >90% ~90%
50 mM >90% >90%
100 mM >90% >90%

Data sourced from in vitro translation assays as described in multiple studies. nih.govacs.org

Involvement in Cellular Stress Response Pathways

The accumulation of 2',3'-cNMPs, including 2',3'-cCMP, is increasingly recognized as a conserved feature of cellular stress responses in a wide range of organisms, from bacteria to plants. digitellinc.comnih.gov

Correlation with Wounding and Other Stress Conditions in Plants (e.g., Arabidopsis thaliana)

In plants, the levels of 2',3'-cNMPs have been shown to increase in response to various stress conditions. nih.govnih.gov Wounding, in particular, triggers a rapid accumulation of these molecules in Arabidopsis thaliana. researchgate.net While much of the research has focused on 2',3'-cAMP, which is often the most abundant due to the poly(A) tails of mRNA, 2',3'-cCMP has also been detected in plant cell extracts. nih.govresearchgate.net The increase in 2',3'-cNMPs upon wounding suggests their role as signaling molecules in the plant's defense and repair mechanisms. researchgate.netfrontiersin.org Treatment of Arabidopsis with 2',3'-cAMP can mimic the molecular response to stress, causing changes in the levels of numerous transcripts, proteins, and metabolites associated with plant stress responses. nih.govnih.govresearchgate.net This indicates that the accumulation of these cyclic nucleotides is a key event in initiating a broader stress response program in plants. nih.gov

Response to Amino Acid Starvation and Other Environmental Cues in Bacteria

In bacteria such as E. coli, the intracellular concentrations of 2',3'-cNMPs are not static but fluctuate in response to environmental cues and growth phase. acs.orgnih.gov Notably, levels of 2',3'-cNMPs have been observed to increase during amino acid starvation. nih.govacs.orgnih.gov This elevation is thought to be a mechanism for rapidly inhibiting translation to conserve amino acid resources. acs.org The production of 2',3'-cNMPs in E. coli is primarily attributed to the activity of RNase I, which degrades RNA into these cyclic molecules. digitellinc.comnih.gov Beyond nutrient deprivation, other stressors can also influence 2',3'-cNMP levels, linking them to a more general bacterial stress response. nih.govnih.gov These molecules have been shown to modulate various cellular processes, including biofilm formation and motility, highlighting their role as important signaling molecules in bacterial adaptation and survival. digitellinc.comnih.govnih.govpsu.edu

Potential Link to Stress Granule Assembly

Stress granules are dense aggregations of proteins and RNAs that form in the cytoplasm of eukaryotic cells during stressful conditions. nih.gov They are thought to play a role in regulating translation and promoting cell survival. Recent evidence has directly linked 2',3'-cNMPs to the formation of stress granules. In Arabidopsis, 2',3'-cAMP has been shown to bind to the RNA-binding protein Rbp47b, a key component of stress granules, and to promote their assembly. nih.govnih.govasm.org Exogenous application of 2',3'-cAMP can induce changes that are consistent with stress granule formation and also affects the movement of related structures called processing bodies. nih.govnih.gov While these studies have primarily focused on 2',3'-cAMP, the general role of 2',3'-cNMPs in stress responses suggests that 2',3'-cCMP could also contribute to this process, possibly by influencing the pool of molecules that signal for the sequestration of translationally stalled mRNAs into these dynamic, membraneless organelles. nih.govacs.orgnih.gov

Integration within Nucleic Acid Metabolism and RNA Processing

This compound is not only a signaling molecule but also an integral part of RNA metabolism, representing a specific terminal structure of RNA fragments.

Contribution to the "Hidden Layer" of the Transcriptome

The transcriptome is the complete set of RNA transcripts produced by an organism. plos.org However, standard RNA sequencing (RNA-seq) methodologies are unable to capture all RNA species present in a cell. nih.govnih.gov RNAs that terminate with a 2',3'-cyclic phosphate (cP-RNAs), such as those ending in this compound, constitute a "hidden layer" of the transcriptome. nih.govnih.govresearchgate.net This is because the 2',3'-cyclic phosphate group at the 3'-end of the RNA molecule prevents the ligation of the adapter sequence required for standard sequencing protocols. plos.org

These cP-RNAs are not merely random degradation products but are generated through specific RNA cleavage events catalyzed by various ribonucleases. plos.orgnih.gov The presence of cP-RNAs is widespread, and they are derived from various classes of RNA, including tRNAs, mRNAs, and rRNAs. plos.org The discovery of this hidden layer of the transcriptome, which includes molecules terminating in this compound, expands our understanding of the complexity of RNA processing and suggests that these molecules may have as-yet-undiscovered regulatory functions. plos.orgnih.gov The existence of non-canonical RNA caps (B75204) and modifications further underscores the diverse and dynamic nature of the transcriptome. nih.govnih.govresearchgate.net

Role in RNA Repair Pathways

This compound, a cyclic nucleotide, is a key intermediate in cellular RNA metabolism, particularly arising from the cleavage of RNA by specific endoribonucleases through a transesterification mechanism. mskcc.org This process results in RNA fragments with 2',3'-cyclic phosphate and 5'-hydroxyl (5'-OH) ends. mskcc.orgnih.gov The repair of these broken RNA molecules is crucial for maintaining cellular function and is accomplished through distinct enzymatic pathways that process the 2',3'-cyclic phosphate terminus.

Two primary pathways have been identified for the repair of RNA breaks featuring a 2',3'-cyclic phosphate and a 5'-OH end: the "healing-and-sealing" pathway and the "direct ligation" pathway. nih.gov

The healing-and-sealing pathway is a multi-step process that involves the enzymatic modification of both the 2',3'-cyclic phosphate and the 5'-OH ends before ligation. nih.gov This pathway is exemplified by the action of enzymes like bacteriophage T4 polynucleotide kinase/phosphatase (Pnkp) and RNA ligase 1 (Rnl1). mskcc.org Pnkp first hydrolyzes the 2',3'-cyclic phosphate to a 3'-phosphate, which is then further hydrolyzed to a 3'-hydroxyl (3'-OH). mskcc.org Concurrently, the 5'-OH end is phosphorylated by a polynucleotide kinase to yield a 5'-phosphate. mskcc.orgnih.gov Subsequently, an ATP-dependent RNA ligase joins the resulting 3'-OH and 5'-phosphate ends to form a standard 3',5'-phosphodiester bond, thus sealing the RNA break. mskcc.org

In contrast, the direct ligation pathway involves the direct joining of the 2',3'-cyclic phosphate and 5'-OH ends. nih.gov This mechanism was first identified in the context of mammalian tRNA splicing. nih.gov

A notable enzyme family involved in RNA repair is the RtcB family of RNA ligases. researchgate.netmskcc.org These enzymes are implicated in tRNA splicing and other RNA repair reactions, sealing breaks with 2',3'-cyclic phosphate and 5'-OH ends. researchgate.netmskcc.org Interestingly, RtcB enzymes employ a unique two-step mechanism. They possess an intrinsic 2',3'-cyclic phosphodiesterase activity that first hydrolyzes the 2',3'-cyclic phosphate to a 3'-monophosphate. nih.govresearchgate.netmskcc.org Following this, the ligase activity of RtcB, fueled by energy from GTP, joins the newly formed 3'-phosphate end to the 5'-OH end. nih.govresearchgate.netmskcc.org This process requires manganese as a cofactor. researchgate.netmskcc.org

Fungal and plant tRNA ligases, such as Trl1 and AtRNL, represent another class of enzymes that handle 2',3'-cyclic phosphate ends during tRNA splicing. mskcc.orgnih.gov These enzymes also possess a 2',3'-cyclic phosphodiesterase (CPDase) domain. nih.gov However, their mechanism differs in the final product of the hydrolysis step. The CPDase domain of these ligases hydrolyzes the 2',3'-cyclic phosphate to a 2'-phosphate and a 3'-OH. mskcc.orgnih.gov The presence of this 2'-phosphate at the ligation junction is a key feature of tRNA splicing mediated by these enzymes. nih.gov

The enzyme 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNPase) is another important player, named for its ability to hydrolyze 2',3'-cyclic nucleotides to their corresponding 2'-nucleotides. wikipedia.org While its precise physiological roles are still being fully elucidated, it is known to be highly expressed in oligodendrocytes in the central nervous system and is thought to be involved in the process of myelination. wikipedia.org The catalytic mechanism of CNPase is proposed to be similar to that of RNase A. wikipedia.org

The table below summarizes the key enzymes involved in the processing of this compound and related 2',3'-cyclic phosphates in RNA repair pathways.

Enzyme/Enzyme FamilyOrganism/SystemFunction in RNA RepairMechanism of Action on 2',3'-Cyclic Phosphate
RtcB Ligase Bacteria, Archaea, EukaryatRNA splicing, RNA repairHydrolyzes 2',3'-cyclic phosphate to 3'-phosphate, then ligates to 5'-OH. nih.govresearchgate.netmskcc.org
T4 Polynucleotide Kinase/Phosphatase (Pnkp) Bacteriophage T4RNA end-healingHydrolyzes 2',3'-cyclic phosphate to 3'-phosphate, then to 3'-OH. mskcc.org
Fungal/Plant tRNA Ligases (e.g., Trl1, AtRNL) Fungi, PlantstRNA splicingHydrolyzes 2',3'-cyclic phosphate to a 2'-phosphate and 3'-OH. mskcc.orgnih.gov
2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase (CNPase) Humans, various eukaryotesMyelination, potential role in RNA metabolismHydrolyzes 2',3'-cyclic nucleotides to 2'-nucleotides. wikipedia.org
Ribonuclease A (RNase A) Bovine pancreasRNA degradationCan hydrolyze cytidine-2',3'-cyclic phosphate to 3'-CMP. nih.gov

Structural Biology and Conformational Analysis of Cytidine 2 ,3 Monophosphoric Acid

Spectroscopic Investigations of Molecular Structure

Spectroscopic techniques are powerful tools for probing the structure of cCMP in solution, offering insights into the local environment of its constituent atoms and its conformational preferences.

Nuclear Magnetic Resonance (NMR) Studies of Phosphate (B84403) Environment and Protonation States

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative for characterizing the phosphate group and the protonation states of cCMP. While specific NMR data for cytidine-2',3'-monophosphoric acid is not extensively detailed in the provided search results, general principles of nucleotide NMR suggest that ³¹P NMR would reveal a single resonance for the cyclic phosphate group, with its chemical shift being sensitive to the surrounding electronic environment and solvent conditions.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are crucial for determining the protonation states of the cytosine base and the conformation of the ribose sugar. The chemical shifts of the H5 and H6 protons on the cytosine ring are indicative of the protonation state at the N3 position. The pKa values for the protonation of the cytosine base in cytidine (B196190) monophosphates are generally around 4.5. wikipedia.org

Conformational Analysis of the Ribose Moiety (e.g., Sugar Pucker)

Crystallographic studies of the sodium salt of cytidine-2',3'-phosphate have revealed that the ribose ring can exist in different puckered states even within the same crystal. nih.gov In one of the two independent molecules in the asymmetric unit, the ribose ring is nearly planar, while in the other, the O1' atom is puckered towards the C5' atom. nih.gov This indicates a degree of conformational flexibility in the ribose moiety. The conformation about the C4'-C5' bond, which determines the orientation of the exocyclic hydroxymethyl group, has been observed as both gauche-trans and gauche-gauche. nih.gov

Crystallographic Insights into Enzyme-Bound Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules in their crystalline state. While a crystal structure of isolated this compound was not the focus of the provided results, analysis of related nucleotide-enzyme complexes offers invaluable information about how cCMP and similar molecules are recognized and accommodated by proteins.

X-ray Diffraction Analysis of Related Nucleotide-Enzyme Complexes

X-ray diffraction is a primary method for determining the three-dimensional structure of macromolecules, including enzyme-ligand complexes. biologiachile.cl The study of enzymes bound to nucleotides or their analogs reveals the precise atomic interactions that govern binding and catalysis. For instance, the crystal structure of Escherichia coli cytidine deaminase (CDA) complexed with a transition state analog provides a detailed view of the active site. nih.gov Although not cCMP, this structure showcases how a pyrimidine (B1678525) nucleoside is recognized, with the active site sequestering the ligand from the solvent. nih.gov

Similarly, the crystal structure of ribonuclease A (RNase A) in complex with thymidine-3'-monophosphate (a related pyrimidine nucleotide) offers insights into ligand binding. caymanchem.com Such studies are crucial for understanding the substrate specificity and catalytic mechanism of enzymes that interact with nucleotides like cCMP. The analysis of orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC) from Plasmodium falciparum in complex with an inhibitor also highlights how the active site accommodates the phosphate, pyrimidine, and ribose moieties of a nucleotide. nih.gov

Enzyme Ligand/Analog Resolution (Å) Key Structural Insights
E. coli Cytidine Deaminase5-Fluoroprimidin-2-one riboside2.3Active site sequesters ligand; novel zinc-binding site. nih.gov
Bovine Pancreatic Ribonuclease AThymidine-3'-monophosphateNot SpecifiedProvides insight into ligand binding. caymanchem.com
P. falciparum OMP Decarboxylase4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid2.1Inhibitor occupies part of the active site, overlapping with the phosphate-binding region. nih.gov

Understanding Ligand Accommodation and Protein-Ligand Interactions

The binding of a ligand like this compound to an enzyme is a highly specific process driven by a network of non-covalent interactions. These include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. researchgate.net The study of enzyme-ligand complexes reveals how the shape and chemical properties of the active site are complementary to those of the ligand.

In the case of enzymes that bind pyrimidine nucleotides, the active site often contains residues that form specific hydrogen bonds with the donor and acceptor groups on the cytosine base. The phosphate group is typically anchored by interactions with positively charged amino acid residues (like arginine or lysine) or metal ions. The ribose moiety also contributes to binding affinity and specificity through hydrogen bonds with the protein backbone or side chains. The kinetics of the hydrolysis of cytidine 2',3'-cyclic phosphate by ribonuclease A are complex and suggest the sequential binding of the substrate to multiple subsites within the active site. nih.gov High concentrations of the substrate can even induce conformational changes in the enzyme. nih.gov

Theoretical and Computational Modeling

Theoretical and computational methods complement experimental techniques by providing dynamic and energetic perspectives on the structure and interactions of this compound. These approaches can be used to explore conformational landscapes, calculate binding affinities, and simulate the behavior of the molecule over time.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to assess the optimized geometries of nucleotide structures and validate experimental data. researchgate.net Molecular modeling has been used to study the stable conformations of related cyclic nucleotide analogs, revealing how subtle changes in the structure can significantly alter the preferred conformation. nih.gov For enzymes, in silico screening methods can be used to identify potential inhibitors, which can then be validated by experimental techniques like X-ray crystallography. nih.gov These computational approaches are integral to understanding the structure-activity relationships of nucleotides and for the rational design of new enzyme inhibitors.

Semi-Empirical Potential Energy Calculations for Conformational Prediction

Semi-empirical potential energy calculations serve as a powerful computational tool to predict the stable conformations of molecules like this compound. These methods utilize quantum mechanical principles but incorporate empirical parameters to simplify calculations, making them computationally less intensive than ab initio methods. The primary goal is to map the potential energy surface of the molecule, identifying low-energy conformations that are more likely to be populated in solution.

The process involves calculating the total energy of the molecule as a function of its conformational variables, principally the torsion angles around single bonds. For a nucleotide derivative such as this compound, key rotatable bonds include the glycosidic bond (χ) linking the cytosine base to the ribose sugar, and the various bonds within the ribose-phosphate backbone. The cyclic nature of the 2',3'-monophosphate group imposes significant constraints on the flexibility of the ribose ring, limiting its pucker to conformations that can accommodate the five-membered phosphodiester ring.

In a typical study, the energy contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic forces) are summed to give the total potential energy. By systematically rotating the flexible bonds and calculating the corresponding energy, a conformational energy map is generated.

Research on related, more complex oligonucleotides, such as the trinucleoside bisphosphate ApApA, demonstrates the utility of this approach. nih.gov In such studies, semi-empirical calculations have been used to find energy minima for various proposed conformations, including helix-like structures and "bulged" structures where a base is looped out. nih.gov The results from these calculations allow for the detailed description of local conformations, including the sugar pucker (e.g., 2'-endo or 3'-endo), the orientation of the base relative to the sugar (anti or syn), and the torsion angles of the backbone. nih.gov These predicted conformations can then be validated by comparing calculated properties, like the chemical shifts of protons, with experimental data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

For this compound, these calculations would predict the most stable arrangement of the cytosine base relative to the constrained ribose-phosphate ring system, providing critical insights into its intrinsic structural preferences before it interacts with other molecules like enzymes.

Simulation of Enzyme-Substrate Interactions

The interaction of this compound with enzymes, particularly ribonucleases (RNases), has been a subject of intense study, providing a classic model for enzyme kinetics and substrate binding. Bovine pancreatic ribonuclease A (RNase A) is the archetypal enzyme that catalyzes the hydrolysis of the 2',3'-cyclic phosphate to produce cytidine-3'-monophosphate. nih.gov Simulations and kinetic studies of this interaction have revealed a complex mechanism that goes beyond simple Michaelis-Menten kinetics.

The hydrolysis reaction catalyzed by RNase A occurs in two distinct steps: (i) a transesterification reaction that cleaves the RNA backbone to generate a 2',3'-cyclic phosphate terminus, and (ii) the hydrolysis of this cyclic intermediate to a 3'-phosphate. nih.gov The active site of RNase A features a catalytic triad (B1167595) of amino acids, including His12, Lys41, and His119, which orchestrate the acid-base catalysis required for both steps of the reaction. nih.gov

Simulations and kinetic analyses have shown that the hydrolysis of this compound by RNase A exhibits multiphasic kinetic behavior, especially at high substrate concentrations. nih.gov This "abnormal" kinetic behavior has been attributed to the sequential binding of multiple substrate molecules to the enzyme's active site, which is composed of several subsites. nih.gov The binding of substrate molecules can induce significant conformational changes in the enzyme. nih.gov For instance, high concentrations of this compound have been shown to protect RNase A from digestion by proteases like subtilisin, suggesting that substrate binding leads to a more compact and stable enzyme conformation. nih.gov

The complex kinetic data for the hydrolysis of this compound by RNase A can be modeled and simulated using mathematical equations. It has been demonstrated that the observed velocity data can be accurately fitted to a fifth-order polynomial, which is derived from a kinetic scheme that assumes the sequential binding of several substrate molecules. nih.govnih.gov This indicates a sophisticated interplay between the substrate and the enzyme, where substrate molecules may bind not only at the primary catalytic site but also at other subsites, modulating the enzyme's activity.

Kinetic studies have quantified the interaction between RNase A and this compound under various conditions. The Michaelis constant (Km) and the catalytic rate constant (kcat, related to Vmax) are key parameters that describe the efficiency of the enzymatic reaction.

Table 1: Kinetic Constants for the Hydrolysis of this compound by RNase A at 25°C

pHKm (M)Vmax / (E)o (sec-1)
5.02.0 x 10-31.6
7.05.5 x 10-311.5
8.08.0 x 10-316.0

This table presents data derived from kinetic studies of RNase A action on cytidine-2',3'-cyclic phosphate, where (E)o represents the total enzyme concentration. The values illustrate the influence of pH on the enzyme-substrate interaction. researchgate.net

These simulations and experimental findings highlight that the interaction is not a simple lock-and-key mechanism but a dynamic process involving conformational changes in both the enzyme and potentially the substrate upon binding. nih.gov

Advanced Methodologies for Detection, Quantification, and Functional Studies

Quantitative Profiling in Biological Matrices

Accurate measurement of 2',3'-cCMP levels in biological matrices is fundamental to understanding its physiological and pathological significance. To this end, powerful separation and detection techniques have been optimized for the quantitative analysis of this cyclic nucleotide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of nucleotides like 2',3'-cCMP in biological samples. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. The process involves introducing a sample into the LC system, where 2',3'-cCMP is separated from other cellular components. The eluted compound is then ionized and enters the mass spectrometer, where it is selected, fragmented, and detected based on its unique mass-to-charge ratio.

The establishment of a robust LC-MS/MS method requires careful optimization of several parameters to ensure reliable and accurate quantification. nih.gov These performance parameters are critical for validating the method's suitability for its intended application.

Key performance parameters for a typical LC-MS/MS method for nucleotide analysis are outlined in the table below.

ParameterDescriptionTypical Value
Limit of Detection (LOD)The lowest concentration of the analyte that can be reliably distinguished from background noise.ng/L to µg/L range
Lower Limit of Quantitation (LLOQ)The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.ng/L to µg/L range
LinearityThe ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.R² > 0.99
AccuracyThe closeness of the measured value to the true value.Typically within 15% of the nominal concentration
RecoveryThe efficiency of the extraction process in recovering the analyte from the sample matrix.65% to 110%
Analyte StabilityThe stability of the analyte in the biological matrix under different storage and processing conditions.Assessed through freeze-thaw and short/long-term stability studies

This methodology has been successfully applied to determine the in vivo levels of cyclic dinucleotides in bacterial extracts at different growth stages, demonstrating its suitability for sensitive and specific quantification in complex biological milieu. nih.gov

Semi-Preparative Reverse Phase HPLC for Isolation and Purification

Semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a valuable technique for the isolation and purification of 2',3'-cCMP from biological or synthetic sources. nih.gov This method separates molecules based on their hydrophobicity, allowing for the efficient removal of impurities. nih.gov In semi-preparative applications, larger column diameters are used compared to analytical HPLC, enabling the processing of higher sample loads. nih.gov

The excellent resolving power of RP-HPLC makes it a predominant technique for preparative separations of structurally related molecules like peptides and nucleotides. nih.gov Studies have shown that semi-preparative columns can provide high yields of purified product over a wide range of sample loads. nih.gov For instance, the purification of a synthetic peptide on a semi-preparative column demonstrated excellent purity (>99%) and high recovery (over 90%) for sample loads ranging from milligrams to hundreds of milligrams. nih.gov This highlights the capability of semi-preparative RP-HPLC to yield highly pure 2',3'-cCMP for subsequent functional studies.

Development and Application of Research Tools

To dissect the cellular functions of 2',3'-cCMP, researchers have developed and utilized a variety of sophisticated tools. These tools allow for the manipulation of intracellular 2',3'-cCMP levels and the identification of its molecular partners.

Synthesis and Utilization of Cell-Permeable Analogs for Modulating Intracellular Levels

One approach to studying the intracellular effects of 2',3'-cCMP involves the use of cell-permeable analogs. Nucleotides themselves are generally impermeable to the cell membrane due to their negative charge. To overcome this, chemists synthesize modified versions of the nucleotide that can cross the cell membrane. oncohemakey.com These analogs are designed to mimic the natural compound and interact with its cellular targets. oncohemakey.com

The synthesis of such analogs can be a multi-step process involving chemical modifications to the base or sugar moiety. oncohemakey.comnih.gov For example, the synthesis of a fluorescent cytidine (B196190) triphosphate analog involved several purification steps, including silica (B1680970) gel chromatography and HPLC. nih.gov Once inside the cell, these analogs can modulate the activity of pathways involving 2',3'-cCMP, providing insights into its function.

Affinity Chromatography for Identification of Binding Proteins

Affinity chromatography is a powerful technique used to identify proteins that specifically interact with 2',3'-cCMP. thermofisher.comsigmaaldrich.com This method relies on the principle of selective binding between a ligand (in this case, an immobilized form of 2',3'-cCMP or a derivative) and its binding partners. thermofisher.com

The general workflow for affinity chromatography involves several key steps:

Immobilization: The 2',3'-cCMP ligand is covalently attached to a solid support matrix, such as agarose (B213101) beads. thermofisher.com

Binding: A cell lysate or protein mixture is passed over the column containing the immobilized ligand. Proteins that have an affinity for 2',3'-cCMP will bind to the ligand, while other proteins will wash through. thermofisher.com

Washing: The column is washed with a buffer to remove any non-specifically bound proteins. thermofisher.com

Elution: The bound proteins are then released from the column by changing the buffer conditions, such as altering the pH or ionic strength, or by adding a competitive ligand. thermofisher.com

The eluted proteins can then be identified using techniques like mass spectrometry. A common type of affinity chromatography is Immobilized Metal Affinity Chromatography (IMAC), which is often used for the purification of proteins that have been engineered to contain a "His-tag," a string of histidine residues. youtube.com This tag has a high affinity for chelated metal ions, such as nickel or cobalt, which are immobilized on the chromatography resin. youtube.com

Affinity Chromatography ComponentFunction
Stationary Phase (Resin) A solid support, often agarose beads, to which the ligand is attached. thermofisher.com
Ligand A molecule (e.g., 2',3'-cCMP analog) that specifically binds to the target protein(s). thermofisher.com
Mobile Phase (Buffer) A solution that carries the sample through the column and is used for binding, washing, and elution. thermofisher.com
Target Protein(s) The protein(s) of interest that bind to the immobilized ligand.

Genetically Encoded Tools for Manipulating Cellular Levels

A cutting-edge approach for studying cellular processes involves the use of genetically encoded tools. These are proteins that can be expressed within cells to manipulate specific molecules or pathways. While genetically encoded tools specifically designed for the direct manipulation of 2',3'-cCMP levels are still in early stages of development, the principle has been successfully applied to other cellular components.

For instance, the uncoupling protein UCP1 has been used as a genetically encoded tool to directly manipulate the mitochondrial membrane potential (ΔΨm) in mammalian cells. nih.gov By exogenously expressing UCP1, researchers were able to lower the ΔΨm to a similar extent as chemical uncouplers but without their off-target effects. nih.gov This demonstrates the power of genetically encoded tools to provide highly specific and controlled perturbations of cellular functions. The development of similar tools for 2',3'-cCMP, such as engineered enzymes that can specifically synthesize or degrade it upon induction, would represent a significant leap forward in our ability to study its precise roles in cellular signaling.

Future Research Directions and Unexplored Avenues

Elucidating Undiscovered Effector Systems and Binding Proteins

A primary goal in the field is the identification and characterization of the full complement of proteins that bind to and are modulated by 2',3'-cCMP. While studies in bacteria have identified the ribosome as a target of 2',3'-cNMPs, leading to the inhibition of translation, the effector systems in eukaryotes are largely unknown. nih.gov Future research will need to employ a variety of approaches to uncover these binding partners.

Key Research Questions:

What are the specific protein domains that recognize and bind 2',3'-cCMP?

Beyond the ribosome, what other cellular machines and enzymes are direct targets of 2',3'-cCMP?

How does the binding of 2',3'-cCMP to its effectors alter their function and downstream signaling?

Potential Methodologies:

Affinity Chromatography: Using 2',3'-cCMP-linked resins to pull down interacting proteins from cell lysates is a powerful, untargeted approach. nih.gov

Protein Microarrays: Screening purified proteins or complex protein mixtures for binding to labeled 2',3'-cCMP can identify novel interactors.

Structural Biology: X-ray crystallography and cryo-electron microscopy can reveal the atomic details of how 2',3'-cCMP binds to its target proteins.

Recent studies have demonstrated that decreased levels of 2',3'-cNMPs lead to widespread changes in the transcriptomes of E. coli and Salmonella Typhimurium, suggesting the existence of proteins that sense these levels. nih.gov Identifying these sensors is a critical next step.

Understanding the Specificity of Environmental Cues in Regulating Cytidine-2',3'-Monophosphoric Acid Levels

The production of 2',3'-cCMP is intrinsically linked to RNA degradation, a process that is heightened during cellular stress. nih.govpsu.edu However, the specific environmental triggers that lead to the differential production of 2',3'-cCMP versus other 2',3'-cNMPs remain to be elucidated. acs.org Understanding this specificity is crucial for deciphering the language of 2',3'-cNMP signaling.

Key Research Questions:

Do different types of cellular stress (e.g., nutrient starvation, oxidative stress, DNA damage) lead to the production of specific 2',3'-cNMPs? nih.gov

What are the upstream signaling pathways that sense these environmental cues and regulate the activity of the RNases responsible for 2',3'-cCMP generation?

How do the levels of 2',3'-cCMP fluctuate in different cellular compartments in response to specific stimuli?

Future studies should aim to move beyond general stress responses and pinpoint the precise conditions that favor the synthesis of 2',3'-cCMP. This will likely involve a combination of targeted metabolic profiling and genetic manipulation of key stress-response pathways.

Cross-talk Mechanisms with Other Nucleotide Signaling Pathways

Cells utilize a complex network of signaling molecules, and it is highly probable that 2',3'-cCMP pathways intersect with other well-established nucleotide signaling systems. acs.org Investigating this cross-talk is essential for a holistic understanding of cellular regulation.

Key Research Questions:

How does the 2',3'-cCMP signaling pathway interact with the canonical 3',5'-cAMP and 3',5'-cGMP pathways? acs.org

Is there a hierarchical relationship between these different cyclic nucleotide signals, particularly under stressful conditions where molecules like (p)ppGpp are also produced? acs.org

Do the downstream effectors of 2',3'-cCMP signaling overlap with or modulate the effectors of other nucleotide signaling pathways?

Exploring these interactions will likely reveal a more integrated and nuanced view of how cells respond to their environment. For instance, in plants, there is evidence of cross-talk between cyclic nucleotide and calcium signaling pathways. nih.gov Similar intricate connections may exist for 2',3'-cCMP in other organisms.

Detailed Exploration of its Physiological Roles in Eukaryotic Systems

While much of the initial research on 2',3'-cNMPs has been in prokaryotic systems, their presence and potential roles in eukaryotes are of significant interest. nih.govasm.org Preliminary findings have linked 2',3'-cNMPs to processes like stress granule formation in plants and mitochondrial function in mammals. nih.govnih.gov However, the specific physiological functions of 2',3'-cCMP in these systems are still largely undefined.

Key Research Questions:

What are the specific roles of 2',3'-cCMP in different eukaryotic cell types and tissues?

How are the levels of 2',3'-cCMP regulated during development, differentiation, and disease in eukaryotes?

Does 2',3'-cCMP play a role in intercellular communication in eukaryotic organisms?

Answering these questions will require the development of sophisticated tools to manipulate and monitor 2',3'-cCMP levels in specific eukaryotic models. This could involve the creation of genetically encoded biosensors for 2',3'-cCMP and the use of techniques like CRISPR-Cas9 to modulate the expression of enzymes involved in its metabolism. mdpi.com

Application of Advanced "-Omics" Approaches (Transcriptomics, Metabolomics, Proteomics) for Comprehensive Analysis

To gain a comprehensive understanding of the impact of 2',3'-cCMP on cellular physiology, it is essential to employ systems-level approaches. nih.govnih.gov The integration of transcriptomics, metabolomics, and proteomics can provide a global view of the changes that occur in response to fluctuations in 2',3'-cCMP levels. nih.gov

Table 1: Application of -Omics Approaches to Study 2',3'-cCMP

-Omics ApproachApplication in 2',3'-cCMP ResearchPotential Insights
Transcriptomics Identify genes whose expression is altered in response to changes in 2',3'-cCMP levels. nih.govElucidation of downstream signaling pathways and regulatory networks controlled by 2',3'-cCMP.
Metabolomics Quantify the levels of 2',3'-cCMP and other related metabolites under different conditions. asm.orgUnderstanding the regulation of 2',3'-cCMP synthesis and degradation, and its impact on overall cellular metabolism.
Proteomics Identify changes in protein expression and post-translational modifications in response to 2',3'-cCMP.Discovery of effector proteins and downstream targets of 2',3'-cCMP signaling.

By combining these powerful technologies, researchers can construct detailed models of the 2',3'-cCMP signaling network and its integration with other cellular processes. This will be instrumental in moving from the identification of individual components to a holistic understanding of the functional significance of this enigmatic signaling molecule.

Q & A

Q. How is Cytidine-2',3'-monophosphoric acid structurally distinguished from other cytidine monophosphates?

this compound (CAS 27214-06-8) is characterized by a phosphate group attached to the 2' or 3' hydroxyl of the ribose sugar in cytidine. This differs from 5'-monophosphates (e.g., 5'-CMP) or cyclic derivatives (e.g., 2',3'-cyclic phosphate) . Structural confirmation requires techniques like NMR (to resolve ribose phosphorylation sites) and mass spectrometry (to validate molecular weight: 646.393 g/mol) .

Q. What are the standard synthetic routes for this compound in laboratory settings?

Synthesis typically involves regioselective phosphorylation of cytidine. For example:

  • Step 1 : Protect the 5'-OH group using tert-butyldimethylsilyl (TBDMS) to prevent unwanted phosphorylation.
  • Step 2 : React with phosphoramidite reagents under anhydrous conditions to introduce phosphate at the 2' or 3' position.
  • Step 3 : Deprotect and purify via ion-exchange chromatography to isolate the monophosphate form (purity ≥99%) .

Q. What purification methods ensure high-purity this compound for enzymatic studies?

High-performance liquid chromatography (HPLC) with anion-exchange columns (e.g., DEAE-Sephadex) is standard. Gradient elution with ammonium bicarbonate buffers resolves 2' and 3' isomers, confirmed by UV absorbance at 270 nm (λmax for cytidine) .

Advanced Research Questions

Q. How does this compound influence RNA stability and degradation pathways?

The 2',3'-monophosphate acts as a transient intermediate during RNA hydrolysis. Ribonucleases (e.g., RNase A) cleave RNA to generate 2',3'-cyclic phosphate intermediates, which are hydrolyzed to 3'-monophosphates. This compound may stall degradation in structured RNA regions, affecting turnover rates .

Q. What enzymatic assays utilize this compound as a substrate or inhibitor?

  • Substrate : Phosphodiesterases (PDEs) hydrolyze 2',3'-monophosphates to 3'-monophosphates. Activity is measured via phosphate release (malachite green assay) .
  • Inhibitor : In RNA ligase studies, it competes with 5'-phosphate donors, reducing ligation efficiency (IC50 determination via gel electrophoresis) .

Q. How do analytical challenges arise in distinguishing 2' vs. 3'-monophosphate isomers?

Isomers are chromatographically resolved but require advanced techniques:

  • Capillary electrophoresis (CE) with borate buffers exploits ribose-phosphate stereochemistry.
  • 31P-NMR distinguishes isomers via chemical shift differences (2'-phosphate: δ ≈ -0.5 ppm; 3'-phosphate: δ ≈ -1.2 ppm) .

Q. What contradictions exist in reported enzymatic activity data for this compound?

Discrepancies arise in PDE substrate specificity:

  • Some studies report preferential hydrolysis of 2'-monophosphates by bacterial PDEs .
  • Others show eukaryotic PDEs favor 3'-monophosphates, suggesting evolutionary divergence . Resolution requires kinetic assays (Km, kcat) under standardized pH and ionic conditions.

Methodological Recommendations

  • Synthesis : Use anhydrous conditions to minimize cyclic phosphate formation .
  • Analysis : Combine HPLC with enzymatic digestion (e.g., alkaline phosphatase) to confirm monophosphate identity .
  • Enzymatic Studies : Include negative controls (e.g., non-phosphorylated cytidine) to rule out non-specific interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cytidine-2',3'-monophosphoric acid
Reactant of Route 2
Cytidine-2',3'-monophosphoric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.